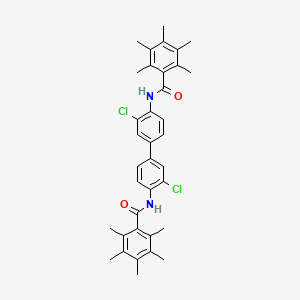![molecular formula C17H28N2O6 B5116674 N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5116674.png)
N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate, also known as MEO-EDA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MEO-EDA is a derivative of ethylenediamine and has been synthesized through a specific method.
Mécanisme D'action
The mechanism of action of N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is not fully understood. However, it has been suggested that N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. In material science and catalysis, the mechanism of action of N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is related to its ability to coordinate with metal ions and form stable complexes.
Biochemical and Physiological Effects:
N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate can reduce tumor size and improve survival rates in animal models. However, the biochemical and physiological effects of N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate on humans are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate in lab experiments is its relatively simple synthesis method. N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is also stable and can be stored for long periods of time. However, one limitation of using N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and concentration of N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate for different applications.
Orientations Futures
There are several future directions for research on N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate. One area of interest is the development of N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate-based drugs for the treatment of cancer and inflammation. Another area of interest is the synthesis of N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate-based metal-organic frameworks with unique properties for various applications. Additionally, further studies on the mechanism of action and toxicity of N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate involves the reaction of 2-(mesityloxy)ethyl chloride with ethylenediamine, followed by the addition of oxalic acid. The resulting compound is then purified through recrystallization to obtain N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate oxalate. The synthesis of N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate is a relatively straightforward process that can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been shown to have anti-tumor and anti-inflammatory properties. In material science, N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been used as a precursor for the synthesis of metal-organic frameworks. In catalysis, N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate has been used as a ligand for metal complexes in various reactions.
Propriétés
IUPAC Name |
oxalic acid;N'-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2.C2H2O4/c1-12-10-13(2)15(14(3)11-12)19-9-8-18-7-6-17-5-4-16;3-1(4)2(5)6/h10-11,17H,4-9,16H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFWUSHXXNRKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCOCCNCCN)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-benzyl 5'-tert-butyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5116594.png)

![N-{2-[methyl(phenyl)amino]ethyl}-4-(1-piperidinylmethyl)benzamide](/img/structure/B5116605.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(3-methylbenzene)](/img/structure/B5116613.png)

![{2-[(dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B5116626.png)

![6-(1-azocanylcarbonyl)-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5116651.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)

![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5116676.png)
![N-[1-(1-adamantyl)-2-(dimethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5116684.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![(5-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5116708.png)